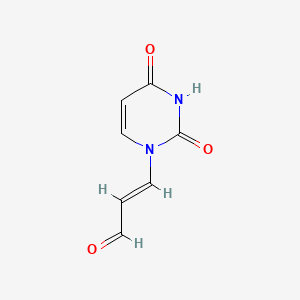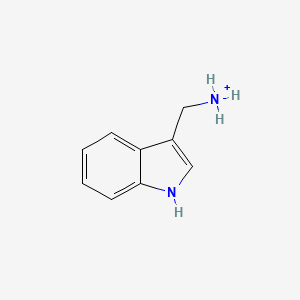
(1H-Indol-3-yl)methanamine oxalate
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including (1H-Indol-3-yl)methanamine oxalate, often involves innovative approaches to form the indole core and subsequently introduce various functional groups. Notable methods for synthesizing indolyl-methanamine derivatives include the use of phenylacetic acids as starting materials, leading to benzofuran and indolyl-methanamines through specific intermediate compounds (Schlosser et al., 2015). Another approach involves the treatment of indoles with aldehydes and nitrobenzenes, using indium in aqueous HCl at room temperature, to efficiently synthesize 3-indolyl-methanamines with excellent yields (Das et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated using various spectroscopic techniques, including UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry. These analyses confirm the identity and purity of synthesized compounds and provide insight into their structural features (Shimoga et al., 2018).
Chemical Reactions and Properties
Indole derivatives, including this compound, participate in various chemical reactions, showcasing their reactivity and functional group compatibility. For instance, indolyl-methanamines have been synthesized through innovative reactions that highlight their potential for further chemical modifications and applications in synthesis (Das et al., 2013).
Scientific Research Applications
Potential in Antipsychotic Treatments
MDL 73,147EF, a derivative of (1H-Indol-3-yl)methanamine, shows promise as an antipsychotic with a unique mechanism of action. Its effects on dopamine neurons suggest potential utility in psychiatric treatments (Sorensen, Humphreys, & Palfreyman, 1989).
Anti-inflammatory and Analgesic Properties
Research on compounds related to (1H-Indol-3-yl)methanamine indicates noteworthy anti-inflammatory and analgesic activities. This is evident from studies utilizing models like carrageenan-induced paw edema and Eddy's hot plate method (G. G. Reddy, C. Reddy, & B. S. Reddy, 2021).
Antitumor Agents
Compounds derived from (1H-Indol-3-yl)methanamine have shown promising antitumor activities. One such derivative, OSU-A9, shows a hundredfold higher apoptosis-inducing activity compared to its parent compound. It affects multiple signaling targets, showing effectiveness in vitro and in vivo in prostate cancer cells (J. Weng et al., 2007).
Antimicrobial and Anti-diabetic Activities
A study on (E)-2-(4-(1H-indol-3-yl)-6-p-substituted phenylpyrimidin-2-yl)dimethylguanidine derivatives reveals antimicrobial and anti-diabetic activities. The synthesized compounds showed very good activity against tested microorganisms and confirmed higher alpha-amylase and alpha-glucosidase inhibition activity in vitro anti-diabetic studies (V. Ramya et al., 2017).
Pharmacological Profile
The pharmacological profile of compounds like YM348, related to (1H-Indol-3-yl)methanamine, demonstrates potent and orally active 5-HT2C receptor agonism. Such compounds could potentially be used in treating disorders related to this receptor (Yasuharu Kimura et al., 2004).
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors, contributing to their diverse pharmacological properties .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
The compound is an indolic derivative, and indole derivatives are known to be involved in a variety of biochemical pathways . For instance, indole-3-acetic acid (IAA), a common indole derivative, is involved in several biosynthesis pathways in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . The specific pathways affected by (1H-Indol-3-yl)methanamine oxalate and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antimicrobial, antitubercular, and antifungal properties . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . .
Safety and Hazards
properties
IUPAC Name |
1H-indol-3-ylmethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.C2H2O4/c10-5-7-6-11-9-4-2-1-3-8(7)9;3-1(4)2(5)6/h1-4,6,11H,5,10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCDGMUUKMKBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
296775-93-4 | |
| Record name | 1H-Indole-3-methanamine, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296775-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide](/img/structure/B1242616.png)
![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)
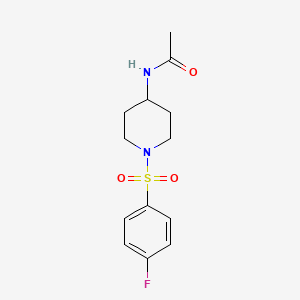
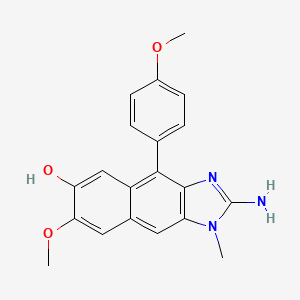
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)
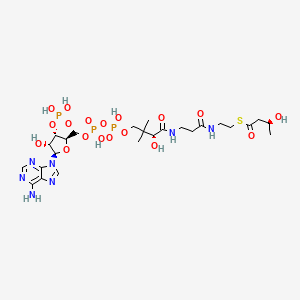
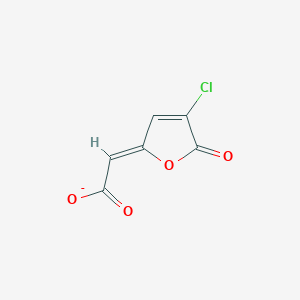

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)


![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)
